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molecular formula C13H15NO3 B8684963 Methyl 2-oxo-5-(pyridin-4-yl)cyclohexane-1-carboxylate CAS No. 111992-69-9

Methyl 2-oxo-5-(pyridin-4-yl)cyclohexane-1-carboxylate

Cat. No. B8684963
M. Wt: 233.26 g/mol
InChI Key: SVPMZGQHEXLOPS-UHFFFAOYSA-N
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Patent
US05047545

Procedure details

To 100 ml of tetrahydrofuran, there was added 13 g of potassium t-butoxide. A solution of 26 g of 4-(4-pyridyl)pimelic acid methyl ester in 50 ml of tetrahydrofuran was added at 20° to 40° C. and the mixture was stirred for 2 hours. After the reaction was completed, the mixture was treated with saturated aqueous solution of ammonium chloride and then extracted with ether. The ether solution was washed with water and dried. Ether was distilled off and the residue was recrystallized from ether. There was obtained 9.6 g of 2-methoxycarbonyl-4-(4-pyridyl)cyclohexanone: m.p. 82°-83° C.
Name
4-(4-pyridyl)pimelic acid methyl ester
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH3:7][O:8][C:9](=[O:24])[CH2:10][CH2:11][CH:12]([C:18]1[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=1)[CH2:13][CH2:14][C:15]([OH:17])=O.[Cl-].[NH4+]>O1CCCC1>[CH3:7][O:8][C:9]([CH:10]1[CH2:11][CH:12]([C:18]2[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=2)[CH2:13][CH2:14][C:15]1=[O:17])=[O:24] |f:0.1,3.4|

Inputs

Step One
Name
4-(4-pyridyl)pimelic acid methyl ester
Quantity
26 g
Type
reactant
Smiles
COC(CCC(CCC(=O)O)C1=CC=NC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
Ether was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C1C(CCC(C1)C1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: CALCULATEDPERCENTYIELD 39.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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